Nangibotide is a chemically synthesized peptide, specifically a 12-amino acid fragment derived from the TREM-like transcript-1 protein, which belongs to the triggering receptor expressed on myeloid cells-1 family. This peptide has gained attention for its potential therapeutic applications in treating sepsis and other inflammatory diseases by acting as a decoy receptor that modulates the TREM-1 pathway, which is crucial in immune response regulation .
The synthesis of nangibotide involves several key steps:
Nangibotide's molecular structure consists of a sequence of twelve amino acids that interact with TREM-1, inhibiting its signaling pathway. The specific sequence contributes to its ability to act as a ligand-trapping molecule. The molecular weight of nangibotide is approximately 1,500 Da, and its chemical formula can be represented as C₆₇H₁₁₃N₁₉O₁₈S .
Nangibotide primarily functions through its interaction with TREM-1, where it binds to the receptor and prevents its activation by endogenous ligands such as high mobility group box 1 protein. This inhibition leads to a reduction in pro-inflammatory cytokine secretion, which is critical in managing conditions like sepsis . The biochemical interactions can be summarized as follows:
The mechanism of action for nangibotide involves its role as an antagonist to TREM-1. By binding to this receptor, nangibotide effectively blocks its activation by endogenous ligands, thereby modulating inflammatory responses. This action helps reduce excessive inflammation associated with septic shock and other inflammatory diseases:
Nangibotide exhibits several notable physical and chemical properties:
Nangibotide has been investigated primarily for its therapeutic potential in treating sepsis and septic shock due to its ability to modulate immune responses effectively. Clinical trials have demonstrated its efficacy in reducing inflammatory markers and improving patient outcomes in septic conditions. Additionally, it holds promise for broader applications in managing other inflammatory diseases such as COVID-19 .
Nangibotide (molecular weight: 1342.5 g/mol, CAS: 2014384-91-7) is a chemically synthesized 12-amino-acid peptide (sequence: H-Leu-Gln-Glu-Glu-Asp-Ala-Gly-Glu-Tyr-Gly-Cys-Met-NH₂) derived from the extracellular domain of TREM-like transcript-1 (TLT-1) [1] [4]. As a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), it represents a novel immunomodulatory strategy designed to counteract hyperinflammation in acute syndromes like septic shock without compromising pathogen clearance [1] [6]. Its development marks a shift from broad immunosuppression toward precision targeting of innate immune amplification pathways.
TREM-1 is an immunoglobulin superfamily receptor (30 kDa glycoprotein) primarily expressed on neutrophils, monocytes, macrophages, and microglia [2] [3] [8]. It functions as a critical amplifier of the innate immune response:
Table 1: Endogenous Ligands of TREM-1
Ligand | Origin | Pathophysiological Role | Binding Evidence |
---|---|---|---|
PGLYRP1 (Tag7) | Neutrophil granules | Binds bacterial peptidoglycan; complex activates TREM-1 | Affinity chromatography; mass spectrometry [3] |
Extracellular Actin | Released from damaged cells | Platelet-derived DAMP in sepsis | Co-localization studies; LP17 inhibition [2] [5] |
HMGB1 | Necrotic cells/activated myeloid cells | Nuclear DAMP; promotes cytokine storms | SPR (KD 35.4 × 10⁻⁶ M) [2] [5] |
eCIRP | Hypothermic/stressed cells | Induces sepsis-like lung injury | SPR (KD 11.7 × 10⁻⁸ M); FRET analysis [3] |
HSP70 | Stressed/necrotic cells | Chaperone protein; inflammatory role | Sepharose column binding [2] |
Sepsis involves a maladaptive host response to infection, characterized by uncontrolled inflammation, vascular dysfunction, and organ failure. TREM-1 is a pivotal mediator:
Table 2: Preclinical Evidence Supporting TREM-1 Inhibition in Sepsis
Model System | Intervention | Key Outcomes | Reference |
---|---|---|---|
Mouse CLP Polymicrobial Sepsis | LR17 (murine analog) | ↓ TNF-α/IL-10; ↑ bacterial clearance; ↑ survival [7] | [1] |
Porcine Peritonitis | LR12 (porcine analog) | ↓ Noradrenaline requirement; ↓ organ damage [1] | [1] |
Primate Endotoxemia | Nangibotide (LR12) | ↓ Hypotension; ↓ inflammatory cytokines [1] | [1] |
Myocardial I/R Injury | LR12 | ↓ Infarct size; ↑ cardiac function [1] | [1] |
Nangibotide was rationally designed based on the conserved ligand-binding domain of TLT-1, a natural TREM-1 regulator [4] [7]. Its mechanism involves:
Table 3: Key Efficacy Endpoints from ASTONISH Phase IIb Trial [6]
Endpoint | High sTREM-1 Subgroup (Nangibotide vs. Placebo) | Statistical Significance |
---|---|---|
Δ SOFA Score (Day 5) | Greater improvement | P < 0.05 |
Cardiovascular SOFA | Improved | P < 0.05 |
Renal SOFA | Improved | P < 0.05 |
28-Day Mortality | Trend toward reduction | Not significant (trend) |
Alive & Organ Support-Free (Day 28) | Higher proportion | Not significant (trend) |
Nangibotide has received FDA Fast Track and EMA PRIME designation, underscoring its potential as the first mechanism-based therapy for septic shock [6] [7]. Ongoing studies explore applications in COVID-19 (ESSENTIAL trial), myocardial infarction, and chronic inflammatory diseases.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2